2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one
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Overview
Description
2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1H-pyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolopyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in kinase inhibition.
Medicine: Investigated for its anticancer properties, especially as a CDK2 inhibitor.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound known for its kinase inhibitory properties.
Uniqueness
2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ethyl group at the 2-position enhances its binding affinity to certain enzymes, making it a potent inhibitor compared to its analogs .
Biological Activity
2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities, particularly in oncology and as a potential therapeutic agent. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo ring fused to a pyrimidine structure, contributing to its biological activity.
Inhibition of Protein Kinases
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant inhibition of various protein kinases. For instance, studies have shown that these compounds can effectively inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The compound demonstrated potent inhibitory activity against CDK2 and CDK4, with IC50 values indicating strong selectivity for these targets ( ).
Antitumor Activity
The antitumor properties of this compound have been evaluated in several cancer cell lines. In vitro assays revealed that this compound exhibits cytotoxicity against various human tumor cells, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase ( ).
Case Studies and Assays
-
Cell Proliferation Assays :
Compound Cell Line IC50 (µM) Mechanism 1a MCF-7 1.74 Apoptosis 1d A549 2.10 G0/G1 arrest 1e PC-3 2.50 Apoptosis - Molecular Docking Studies :
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with other known pyrazolo[3,4-d]pyrimidine derivatives:
Compound Name | Target Kinase | IC50 (µM) | Activity Description |
---|---|---|---|
This compound | CDK2 | 1.74 | Strong inhibitor |
Roscovitine | CDK2 | <0.05 | Reference compound |
Compound X | EGFR | >10 | Low activity |
Properties
Molecular Formula |
C7H8N4O |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-ethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H8N4O/c1-2-11-3-5-6(10-11)8-4-9-7(5)12/h3-4H,2H2,1H3,(H,8,9,10,12) |
InChI Key |
OSHCOEBEACOSGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C(=O)NC=NC2=N1 |
Origin of Product |
United States |
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